Combretastatin A5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

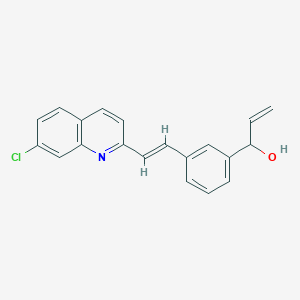

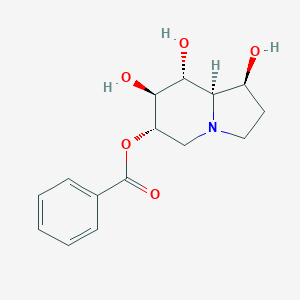

Combretastatin A5 (CA5) is a natural compound that belongs to the stilbenoid family. It was first isolated from the bark of the Combretum caffrum tree and has been found to have potent anti-cancer properties. CA5 has been extensively studied in recent years for its potential use as a therapeutic agent in cancer treatment.

Aplicaciones Científicas De Investigación

Anti-Mitotic and Angiogenesis Inhibitor Properties

Combretastatins, including Combretastatin A5, are primarily recognized for their anti-mitotic activity. They are isolated from the bark of the South African tree Combretum caffrum and are potent in inhibiting tubulin polymerization. The most well-known compound in this class, Combretastatin A-4, along with its pro-drug form, has advanced into clinical trials for solid tumors treatment. These compounds are unique as they also function as angiogenesis inhibitors, which adds to their potential in treating diseases like diabetic retinopathy, a leading cause of blindness (Cirla & Mann, 2003).

Photoactivatable Properties for Cancer Treatment

The structural conformation of Combretastatin A4, a closely related compound to A5, significantly influences its potency. Research has led to the development of a photoactivatable version, azo-combretastatin A4. In vitro and in human cancer cells, this photoisomerized compound shows at least 200-fold more potency, making it a promising candidate for phototherapeutic applications and biomedical research (Engdahl et al., 2015).

Potential Effects and Nanoformulations

Combretastatins have been found to exhibit not only anti-tumor properties but also antioxidant, anti-inflammatory, and antimicrobial effects. The nano-based formulations of compounds like combretastatin A4 phosphate have several advantages, including improved water solubility, prolonged circulation, drug targeting properties, enhanced efficiency, and fewer side effects. These aspects make them lead compounds in clinical applications (Karatoprak et al., 2020).

Pharmaceutical Design for Antimitotic Agents

The unique dual features of combretastatins, as antitubulin and antivascular agents, have drawn significant attention for the design of analogs as novel antitumor agents. The efforts to develop new classes of antimitotic agents based on combretastatin A-4 are indicative of the potential pharmaceutical applications of these compounds (Hsieh, Liou, & Mahindroo, 2005).

Optical Control of Microtubule Dynamics

Modifications to the chemical structure of combretastatin A-4 have led to the development of derivatives that allow optical control over microtubule dynamics. These derivatives can be activated or deactivated with low-intensity light, offering a method to spatially and temporally control microtubule dynamics, which is crucial in cell biology research and cancer chemotherapy (Castle & Odde, 2015).

Propiedades

Número CAS |

117048-60-9 |

|---|---|

Nombre del producto |

Combretastatin A5 |

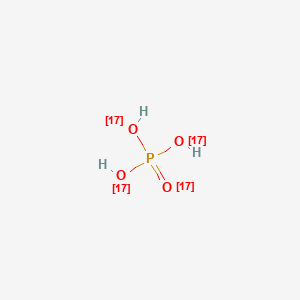

Fórmula molecular |

C18H20O5 |

Peso molecular |

316.3 g/mol |

Nombre IUPAC |

5-[(Z)-2-(3,4-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol |

InChI |

InChI=1S/C18H20O5/c1-20-15-8-7-12(10-16(15)21-2)5-6-13-9-14(19)18(23-4)17(11-13)22-3/h5-11,19H,1-4H3/b6-5- |

Clave InChI |

IMUMNNFSYPVDEW-WAYWQWQTSA-N |

SMILES isomérico |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)O)OC |

SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)O)OC |

SMILES canónico |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)O)OC |

Sinónimos |

combretastatin A-5 combretastatin A-6 combretastatin A5 combretastatin A6 combretastatin, (E)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B49587.png)

![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B49589.png)

![Benzo[ghi]fluoranthene](/img/structure/B49607.png)